molecular formula C15H18N4O3S B6713980 N-(2-methyl-1,3-dihydroinden-2-yl)-2-(4-sulfamoylpyrazol-1-yl)acetamide

N-(2-methyl-1,3-dihydroinden-2-yl)-2-(4-sulfamoylpyrazol-1-yl)acetamide

Cat. No.: B6713980
M. Wt: 334.4 g/mol
InChI Key: AZMNPBJAWUCEHA-UHFFFAOYSA-N
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Description

N-(2-methyl-1,3-dihydroinden-2-yl)-2-(4-sulfamoylpyrazol-1-yl)acetamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure combining an indene moiety with a pyrazole ring, linked through an acetamide bridge. The presence of a sulfonamide group further enhances its chemical reactivity and potential biological activity.

Properties

IUPAC Name

N-(2-methyl-1,3-dihydroinden-2-yl)-2-(4-sulfamoylpyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-15(6-11-4-2-3-5-12(11)7-15)18-14(20)10-19-9-13(8-17-19)23(16,21)22/h2-5,8-9H,6-7,10H2,1H3,(H,18,20)(H2,16,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMNPBJAWUCEHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C1)NC(=O)CN3C=C(C=N3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-1,3-dihydroinden-2-yl)-2-(4-sulfamoylpyrazol-1-yl)acetamide typically involves multiple steps:

    Formation of the Indene Moiety: Starting with a suitable precursor, such as 2-methylindene, the indene ring is formed through cyclization reactions.

    Pyrazole Ring Synthesis: The pyrazole ring is synthesized separately, often starting from hydrazine derivatives and α,β-unsaturated carbonyl compounds.

    Coupling Reaction: The indene and pyrazole intermediates are coupled via an acetamide linkage. This step often involves the use of coupling reagents like carbodiimides under controlled conditions.

    Sulfonamide Introduction:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonamide group or the pyrazole ring, potentially altering the compound’s biological activity.

    Substitution: The presence of reactive functional groups allows for substitution reactions, such as nucleophilic substitution at the sulfonamide group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation Products: Various oxidized forms of the indene moiety.

    Reduction Products: Reduced forms of the sulfonamide or pyrazole ring.

    Substitution Products: Derivatives with substituted sulfonamide groups.

Scientific Research Applications

N-(2-methyl-1,3-dihydroinden-2-yl)-2-(4-sulfamoylpyrazol-1-yl)acetamide has several research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in anti-inflammatory and anticancer research.

Mechanism of Action

The compound’s mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The indene and pyrazole rings contribute to the compound’s binding affinity and specificity, potentially affecting various signaling pathways.

Comparison with Similar Compounds

    N-(2-methyl-1,3-dihydroinden-2-yl)-2-(4-aminopyrazol-1-yl)acetamide: Similar structure but with an amino group instead of a sulfonamide.

    N-(2-methyl-1,3-dihydroinden-2-yl)-2-(4-hydroxypyrazol-1-yl)acetamide: Features a hydroxyl group on the pyrazole ring.

Uniqueness: N-(2-methyl-1,3-dihydroinden-2-yl)-2-(4-sulfamoylpyrazol-1-yl)acetamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

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